Propyl dihydrogen phosphate

Description

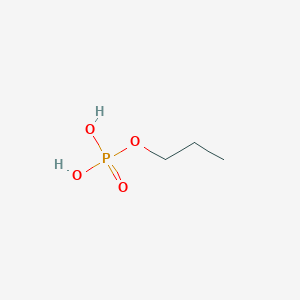

Structure

3D Structure

Properties

IUPAC Name |

propyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZDONKZSXBOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862717 | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-06-9 | |

| Record name | Propyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl dihydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y295RBH8BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Propyl Dihydrogen Phosphate: A Primer for Emerging Researchers

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Propyl dihydrogen phosphate (C₃H₉O₄P) is a monoalkyl phosphate ester that serves as a valuable building block and reagent in various chemical and biological applications.[1][2] Its utility is noted in the synthesis of nucleotide prodrugs, where it can enhance the bioavailability of therapeutic agents, and it also finds use as a catalyst in resin formation and as a polymerizing agent.[3][4]

The synthesis of monoalkyl phosphates like propyl dihydrogen phosphate presents a common challenge for chemists: controlling the reaction to favor the desired mono-ester over the formation of di- and tri-alkylated byproducts.[5][6] The nature of many phosphorylating agents can lead to a mixture of products, complicating purification and reducing the yield of the target molecule.[7][8]

This guide, designed for researchers and scientists with a foundational understanding of organic synthesis, provides a detailed examination of two core methods for synthesizing propyl dihydrogen phosphate. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a safe, reproducible, and well-understood synthesis. We will explore a classical approach using phosphorus pentoxide and a more reactive, yet hazardous, method involving phosphorus oxychloride, with a strong emphasis on the safety protocols required for the latter.

Method 1: Phosphorylation via Phosphorus Pentoxide (P₂O₅)

This method is a cornerstone of phosphate ester synthesis, relying on the potent dehydrating and phosphorylating power of phosphorus pentoxide (P₂O₅). It is often favored for its operational simplicity, though careful control is required to optimize the yield of the desired monoalkyl phosphate.

Scientific Principles & Rationale

The reaction between an alcohol, such as n-propanol, and P₂O₅ is complex and typically results in a mixture of monoalkyl phosphate, dialkyl phosphate, and residual phosphoric acid.[7][8] The P₄O₁₀ cage structure of phosphorus pentoxide reacts with the alcohol's nucleophilic hydroxyl group, leading to the formation of pyrophosphate intermediates. These intermediates are subsequently hydrolyzed in a dedicated step to yield the final orthophosphate product.

The key to maximizing the monoalkyl phosphate yield lies in controlling the stoichiometry and reaction conditions.[5] Using an excess of the phosphorylating agent and carefully managing the temperature can steer the reaction towards the desired product. The process described in several patents involves using a "heel" of the final product mixture to suspend the P₂O₅, which helps to moderate the reaction and improve consistency.[7]

Experimental Workflow: P₂O₅ Method

Caption: Workflow for Propyl Dihydrogen Phosphate Synthesis via P₂O₅.

Detailed Protocol

This protocol is a representative synthesis; reagent quantities and conditions may require optimization.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend phosphorus pentoxide (P₂O₅) in a small amount of a pre-existing batch of the product mixture (the "heel").[7]

-

Alcohol Addition: With vigorous stirring, slowly add n-propanol to the suspension. The molar ratio of alcohol to P₂O₅ is critical and typically ranges from 0.3 to 1.5 moles of alcohol per mole of P₂O₅ equivalent.[5] The addition should be exothermic; maintain the temperature around 50-60°C.

-

Reaction: After the addition is complete, heat the mixture to between 85°C and 110°C and maintain this temperature for 1 to 11 hours, depending on the scale and specific procedure.[5]

-

Hydrolysis: Cool the reaction mixture to approximately 65°C. Carefully and slowly add water to the mixture to hydrolyze the pyrophosphate intermediates into the desired monoalkyl orthophosphate.[8] This step is crucial for converting intermediates to the final product.

-

Workup: The resulting mixture will contain mono- and di-propyl phosphates, as well as phosphoric acid. The propyl dihydrogen phosphate can be isolated through techniques such as solvent extraction, followed by removal of the solvent under reduced pressure. Further purification may be achieved by forming a salt and recrystallizing.

Data Summary: P₂O₅ Method

| Parameter | Value / Range | Rationale / Source |

| Alcohol:P₂O₅ Molar Ratio | 0.3:1 to 1.5:1 | To control the ratio of mono- to di-ester formation.[5] |

| Initial Temperature | 50-60°C | To manage the initial exothermic reaction during alcohol addition.[5] |

| Reaction Temperature | 85-110°C | To drive the phosphorylation reaction to completion.[5] |

| Reaction Time | 1-11 hours | Dependent on reaction scale and temperature.[5] |

| Key Outcome | Mixture of products | This method is known to be non-discreet, yielding a mix of mono-, di-esters and free acid.[7][8] |

Method 2: Phosphorylation via Phosphorus Oxychloride (POCl₃)

This approach utilizes the highly reactive phosphorus oxychloride (POCl₃) as the phosphorylating agent. While this P(V)-based strategy can offer a more direct route to the desired product, it demands rigorous adherence to safety protocols due to the hazardous nature of the reagent.[6][9]

Scientific Principles & Rationale

Phosphorus oxychloride is a powerful electrophile. The reaction proceeds via a nucleophilic attack from the n-propanol's hydroxyl group on the phosphorus atom, displacing a chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, and it can act as a nucleophilic catalyst.

The initial product is propyl phosphorodichloridate (C₃H₇OPOCl₂). To obtain the final propyl dihydrogen phosphate, this intermediate must be carefully hydrolyzed with water. The high reactivity of POCl₃ and all intermediates necessitates that the reaction be run under anhydrous conditions and at low temperatures (e.g., 0°C) to prevent uncontrolled reactions and the formation of undesired byproducts.

Critical Safety Directive: Handling Phosphorus Oxychloride (POCl₃)

Trustworthiness in science begins with safety. POCl₃ is a highly toxic, corrosive, and water-reactive chemical.[10][11] Inhalation, ingestion, or skin contact can cause severe burns and can be fatal.[10][12] It reacts violently with water and alcohols, releasing toxic and corrosive gases like HCl.[10][13]

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with adequate ventilation.[12][13] An eyewash station and safety shower must be immediately accessible.[12]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles and a full-face shield, permeation-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and suitable foot protection.[11][13] For some operations, a NIOSH-approved respirator may be required.[11][13]

-

Reaction Conditions: Reactions must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. Reagents and solvents must be strictly anhydrous.

-

Emergency Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] For any exposure, seek immediate medical attention.[14]

Reaction Mechanism & Workflow: POCl₃ Method

Caption: Reaction and workflow for POCl₃-mediated phosphorylation.

Detailed Protocol

This protocol is a representative synthesis and must be performed with strict adherence to all safety measures.

-

Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve n-propanol (1.0 eq) and anhydrous triethylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

POCl₃ Addition: While stirring vigorously, add phosphorus oxychloride (1.05 eq) dropwise via a syringe. Ensure the internal temperature does not rise above 5-10°C. A precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis (Quenching): Cool the mixture back to 0°C and very carefully add water or crushed ice dropwise to hydrolyze the intermediate. This step is highly exothermic and will release HCl gas, which will be neutralized by the excess base.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. The product will primarily be in the aqueous layer as its triethylammonium salt. Wash the aqueous layer with the organic solvent (e.g., DCM) to remove unreacted starting material.

-

Purification: Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the propyl dihydrogen phosphate into a suitable organic solvent like diethyl ether. Dry the organic extracts, filter, and concentrate under reduced pressure to yield the final product.

Data Summary: POCl₃ Method

| Parameter | Value / Range | Rationale / Source |

| Stoichiometry | ~1:1.1:1.05 (Alcohol:Base:POCl₃) | Base neutralizes HCl; slight excess of POCl₃ ensures full conversion. |

| Solvent | Anhydrous (e.g., DCM, Ether) | Prevents premature reaction of POCl₃ with water. |

| Temperature | 0°C to Room Temp | To control the high reactivity of POCl₃ and minimize side reactions. |

| Key Reagent | Phosphorus Oxychloride (POCl₃) | A highly reactive P(V) phosphorylating agent.[6][9] |

| Safety | CRITICAL | Reagent is highly toxic, corrosive, and water-reactive.[10][11][12] |

Conclusion

For the synthesis of propyl dihydrogen phosphate, beginners and drug development professionals have two primary, mechanistically distinct options. The phosphorus pentoxide method is operationally simpler and avoids the use of highly toxic reagents like POCl₃. However, it often provides a mixture of products, necessitating more rigorous purification.[5][7] This can be a suitable starting point for understanding the fundamentals of phosphorylation.

Conversely, the phosphorus oxychloride method offers a more controlled, stepwise approach that can lead to a purer product. Its major drawback is the extreme hazard associated with the primary reagent.[10][13] This method should only be undertaken by researchers with the proper training and in a laboratory equipped with the necessary engineering controls and safety equipment. The choice of method ultimately depends on the desired product purity, scale, and, most importantly, the available safety infrastructure and expertise of the scientist.

References

- Commercial synthesis of monoalkyl phosph

- The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry (RSC Publishing).

- US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content.

- A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy.

- US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color.

- Catalytic Chemoselective O-Phosphoryl

- Catalytic Chemoselective O-Phosphorylation of Alcohols. PubMed Central (PMC), NIH.

- phosphorus oxychloride (POCl3). GazFinder.

- Phosphorus oxychloride. Lanxess.

- propyl dihydrogen phosph

- PROPYL DIHYDROGEN PHOSPH

- Phosphorus(V)

- Phosphorus oxychloride - SAFETY D

- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.

- CAS 1623-06-9 Propyl dihydrogen phosph

- propyl dihydrogen phosph

- 1623-06-9 | Propyl dihydrogen phosph

- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central (PMC), NIH.

- The Art of Phosphityl

- Propyl Dihydrogen Phosph

Sources

- 1. chembk.com [chembk.com]

- 2. GSRS [precision.fda.gov]

- 3. propyl dihydrogen phosphate [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. Commercial synthesis of monoalkyl phosphates - ProQuest [proquest.com]

- 6. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 8. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 9. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas detectors and respiratory protection equipments POCl3 (phosphorus oxychloride), CAS number 10025-87-3 [en.gazfinder.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. lanxess.com [lanxess.com]

- 14. lobachemie.com [lobachemie.com]

Propyl Dihydrogen Phosphate: A Multifaceted Tool in Modern Biochemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkyl Phosphate

Propyl dihydrogen phosphate, a seemingly unassuming monoalkyl phosphate ester, represents a class of molecules with significant, albeit often indirect, utility in the landscape of biochemistry and pharmaceutical sciences. While not a central metabolite in core biological pathways, its structural simplicity and the chemical reactivity of its phosphate group position it as a valuable entity in three key domains: as a foundational element in sophisticated prodrug design, as a model compound for understanding the metabolism and toxicology of organophosphates, and as a versatile substrate for the enzymatic characterization of phosphatases.

This guide provides an in-depth exploration of the biochemical applications of propyl dihydrogen phosphate and its related alkyl phosphates. We will delve into the mechanistic underpinnings of its use, provide field-proven experimental insights, and offer detailed protocols for its practical application in the laboratory. The content herein is structured to provide not just a list of applications, but a causal understanding of why and how this molecule is leveraged in advanced biochemical research.

I. The Alkyl Phosphate Moiety in Prodrug Design: Enhancing Cellular Delivery of Antivirals

One of the most impactful applications of the alkyl phosphate concept is in the design of prodrugs for nucleoside phosphonate antivirals.[1] Drugs like cidofovir and tenofovir are potent inhibitors of viral DNA polymerases but are limited by poor cell permeability and low oral bioavailability due to the negative charge of their phosphonate group.[2] The alkoxyalkyl ester prodrug strategy masterfully circumvents this limitation.

Mechanism of Action: The Lysophospholipid Masquerade

The core principle involves esterifying the phosphonate group with an alkoxyalkyl moiety, such as a hexadecyloxypropyl group.[2][3] This modification effectively neutralizes the negative charge and "disguises" the drug as a lysophospholipid, a natural component of cell membranes.[4] This structural mimicry facilitates gastrointestinal uptake and enhanced penetration into target cells.[2]

Once inside the cell, the prodrug is subjected to enzymatic cleavage, releasing the active nucleoside phosphonate. This intracellular activation is a critical step, ensuring that the potent, charged drug is liberated at its site of action.[5] The multi-step enzymatic release can involve esterases and other hydrolases.[6] This strategy not only improves bioavailability but can also reduce systemic toxicity, such as the nephrotoxicity associated with some nucleoside phosphonates, by altering the drug's transport and accumulation in renal tubular cells.[2][3]

Figure 1: Intracellular activation pathway of an alkoxyalkyl phosphonate prodrug.

II. A Model for Organophosphate Metabolism and Toxicology

Propyl dihydrogen phosphate serves as a simple structural analog for the metabolites of a major class of environmental and agricultural chemicals: organophosphate (OP) pesticides.[7] The toxicity of many OPs is mediated by their ability to inhibit acetylcholinesterase, a critical enzyme in nerve function.[8] Understanding their metabolic fate is crucial for assessing exposure and developing toxicological models.

Metabolic Pathway of Organophosphates

Many organophosphate pesticides are administered as thions (P=S), which are less toxic. In the body, they undergo metabolic activation to their highly toxic oxon (P=O) forms, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[8][9] The activated oxons are then subject to detoxification through hydrolysis by enzymes such as paraoxonase-1 (PON1) and carboxylesterases.[8] This hydrolysis cleaves the ester linkages, resulting in the formation of dialkyl or diaryl phosphates and a leaving group.[10][11] These dialkyl phosphates can be further metabolized to monoalkyl phosphates.

Thus, simple alkyl phosphates like propyl dihydrogen phosphate are relevant urinary biomarkers of organophosphate exposure.[12][13] Studying the stability, excretion, and potential cellular effects of propyl dihydrogen phosphate can provide valuable insights into the broader toxicology of this important class of compounds.[14]

Figure 2: Generalized metabolic pathway of organophosphate pesticides.

III. A Versatile Substrate for Phosphatase Characterization

While chromogenic and fluorogenic substrates like p-nitrophenyl phosphate (pNPP) and 4-methylumbelliferyl phosphate (MUP) are widely used in phosphatase assays, simple alkyl phosphates like propyl dihydrogen phosphate offer a valuable alternative for detailed mechanistic studies.[15][16][17] Their use avoids potential artifacts arising from the bulky, non-physiological leaving groups of synthetic substrates and allows for the investigation of the enzyme's intrinsic activity towards a fundamental phosphate monoester.

Challenges and Solutions in Assay Design

A major challenge with using non-chromogenic substrates is the detection of the reaction products. The hydrolysis of propyl dihydrogen phosphate yields propanol and inorganic phosphate (Pi). The released Pi can be quantified using several methods. However, a significant drawback of many phosphatase assays is product inhibition; many phosphatases, including E. coli alkaline phosphatase, bind Pi with high affinity (Ki ≈ 1 μM), which can obscure the true kinetic parameters.[15][18]

To overcome this, highly sensitive detection methods are required that can accurately measure low concentrations of released Pi.

Experimental Workflow: Phosphatase Assay Using Propyl Dihydrogen Phosphate

The following outlines two robust approaches for quantifying phosphatase activity using a simple alkyl phosphate substrate.

This method, adapted from the principles described for studying E. coli alkaline phosphatase, offers exceptional sensitivity and avoids the issue of product inhibition by allowing for the detection of very small amounts of product.[15][19]

Figure 3: Workflow for a high-sensitivity phosphatase assay using a radiolabeled alkyl phosphate.

Detailed Protocol (Method A):

-

Synthesis of [³²P]-Propyl Dihydrogen Phosphate: Synthesize the radiolabeled substrate using [γ-³²P]ATP and an appropriate kinase, followed by purification.

-

Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., Tris-HCl, pH 8.0 for alkaline phosphatase) containing a known concentration of the phosphatase to be assayed.

-

Initiation: Initiate the reaction by adding the [³²P]-propyl dihydrogen phosphate substrate to the reaction mixture. Final substrate concentrations should be varied to determine kinetic parameters.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period. Time points should be chosen to ensure initial velocity conditions (typically <10% substrate turnover).

-

Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid).

-

Separation of Product: Separate the released [³²P]-inorganic phosphate from the unreacted [³²P]-propyl dihydrogen phosphate. A common method is to add activated charcoal, which binds the organic phosphate ester, followed by centrifugation.

-

Quantification: Measure the radioactivity of the [³²P]-inorganic phosphate in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the initial reaction velocity. Plot the velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

For laboratories not equipped for radiochemical work, a colorimetric method based on the formation of a malachite green-molybdate-phosphate complex offers a sensitive, non-radioactive alternative.[20]

Detailed Protocol (Method B):

-

Reaction Setup: Prepare reaction mixtures as described in Method A, using non-labeled propyl dihydrogen phosphate.

-

Initiation and Incubation: Initiate and incubate the reactions as described above.

-

Phosphate Detection: At the end of the incubation period, add a working reagent containing ammonium molybdate in an acidic solution, followed by a solution of malachite green. The inorganic phosphate released from the enzymatic reaction will form a colored complex with the molybdate and dye.

-

Quantification: Measure the absorbance of the complex at a wavelength of ~620-660 nm using a spectrophotometer or plate reader.

-

Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reactions.

-

Data Analysis: Calculate reaction velocities and kinetic parameters as described in Method A.

Quantitative Data: Kinetic Parameters

The kinetic parameters for the hydrolysis of alkyl phosphates by phosphatases are influenced by factors such as the length and structure of the alkyl chain and the presence of electron-withdrawing groups.[21]

| Substrate | Enzyme | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Source |

| Hexyl phosphate | Bovine Intestinal Alkaline Phosphatase | 4.0 - 13.0 (relative to pNPP) | 3.8 x 10⁵ | [21] |

| Polyfluorinated Alkyl Phosphate (monoPAPs) | Bovine Intestinal Alkaline Phosphatase | 0.9 - 2.1 (relative to pNPP) | 1.1 x 10⁷ | [21] |

| p-Nitrophenyl Phosphate (pNPP) | Various Alkaline Phosphatases | Variable | Variable | [22][23] |

Note: The data for hexyl phosphate and monoPAPs are presented relative to pNPP in the original study, indicating their binding affinities. The apparent bimolecular rate constants (kcat/Km) show a significant increase for the fluorinated substrate, highlighting the influence of the leaving group's pKa.

IV. Conclusion and Future Perspectives

Propyl dihydrogen phosphate, while simple in structure, provides a conceptual and practical foundation for addressing complex biochemical challenges. Its role as a building block in prodrug design has led to significant advances in antiviral therapies by improving drug delivery and reducing toxicity.[2][3] As a model metabolite, it aids in our understanding of the environmental and toxicological impact of organophosphate pesticides.[8][10] Finally, in the realm of enzymology, it and other simple alkyl phosphates serve as fundamental tools for dissecting the catalytic mechanisms of phosphatases, free from the complexities of synthetic chromogenic substrates.[15]

For researchers, scientists, and drug development professionals, an appreciation of the multifaceted utility of this class of molecules is essential. Future work may see the principles of alkoxyalkyl ester prodrugs extended to other classes of charged therapeutics, and the continued use of simple alkyl phosphates in high-throughput screening and mechanistic studies will further our understanding of enzyme function and inhibition. The insights gained from this seemingly basic compound continue to have a broad and significant impact on biochemical and pharmaceutical science.

References

-

Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]

-

Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84–A98. [Link]

-

Heng, M. H., & O'Brien, P. J. (2005). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Biochemistry, 44(33), 11045–11053. [Link]

-

Heng, M. H., & O'Brien, P. J. (2005). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Request PDF.[Link]

-

Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. PMC.[Link]

-

Ribeiro, F., et al. (2021). General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action. ResearchGate.[Link]

-

Various Authors. Synthesis of alkoxyalkyl ester prodrugs of cidofovir. ResearchGate.[Link]

-

Heng, M. H., & O'Brien, P. J. (2005). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. Semantic Scholar.[Link]

-

Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Ovid.[Link]

-

Janeba, Z. (2015). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 3, 7. [Link]

-

Lee, H., & Mabury, S. A. (2012). Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. Environmental Toxicology and Chemistry, 31(11), 2465–2471. [Link]

-

Mehellou, Y., & De Clercq, E. (2010). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 7(8), 935–950. [Link]

-

Koncki, R., & Lenarczuk, T. (2019). Photometric and fluorometric alkaline phosphatase assays using the simplest enzyme substrates. Talanta, 194, 674–680. [Link]

-

BioAssay Systems. Alkaline Phosphatase. Product Information.[Link]

-

Sudakin, D. L. (2012). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology, 50(1), 7–15. [Link]

- Tiedje, J. M. (1966). Metabolism of Organophosphorus Insecticides and Alkyl Phosphorus Esters by Soil Microorganisms. Cornell University.

-

Kumar, S., et al. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 22(4), 1869-1880. [Link]

-

Syracuse Research Corporation. (1984). Chemical Hazard Information Profile: Draft Report: Tri (Alkyl/Alkoxy) Phosphates. Environmental Protection Agency.[Link]

-

Sudakin, D. L. (2012). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. PubMed.[Link]

-

Miller, D. J., & Stanforth, R. J. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 269–281. [Link]

-

Mackman, R. L., & Cihlar, T. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 11(11), 2167–2173. [Link]

-

Tantra, T., et al. (2022). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry, 29(31), 5267-5287. [Link]

-

Aldern, K. A., et al. (2007). Alkylglycerol Prodrugs of Phosphonoformate Are Potent In Vitro Inhibitors of Nucleoside-Resistant Human Immunodeficiency Virus Type 1 and Select for Resistance Mutations That Suppress Zidovudine Resistance. Antimicrobial Agents and Chemotherapy, 51(6), 2051–2058. [Link]

-

Bowers, G. N., Jr., & McComb, R. B. (1975). Measurement of Alkaline Phosphatase Activity. In Standard Methods of Clinical Chemistry (Vol. 8, pp. 79-99). Academic Press. [Link]

-

Becker, D. A., et al. (2018). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Cosmetic Ingredient Review.[Link]

-

Koncki, R., & Lenarczuk, T. (2005). Potentiometric assay for acid and alkaline phosphatase. Analytica Chimica Acta, 539(1-2), 147-152. [Link]

-

Mehellou, Y., Balzarini, J., & McGuigan, C. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Mini reviews in medicinal chemistry, 9(10), 1171–1181. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12835–12863. [Link]

-

Wikipedia. Alkyl phosphate. Online Encyclopedia.[Link]

-

Rudrabhatla, S., & Raj, G. V. (2013). A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts. Analytical biochemistry, 433(1), 41–48. [Link]

-

Dills, R. L., et al. (1994). Rapid and Sensitive Quantitative Analysis of Alkyl Phosphates in Urine after Organophosphate Poisoning. Journal of Analytical Toxicology, 18(5), 283-288. [Link]

-

Celi, L., et al. (2012). Enzymatic hydrolysis of organic phosphates adsorbed on mineral surfaces. Biogeosciences, 9(1), 221-228. [Link]

-

Dills, R. L., et al. (1994). Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning. PubMed.[Link]

-

Al-Fahdawi, A. S. (2020). Influence of substrate concentration on kinetic parameters of alkaline phosphatase enzyme. IOP Conference Series: Earth and Environmental Science, 553, 012011. [Link]

-

Stinson, R. A. (1993). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry, 39(11 Pt 1), 2177–2182. [Link]

-

Jain, A., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5127. [Link]

-

Butterworth, P. J. (1968). Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity. Biochemical Journal, 107(4), 467–472. [Link]

-

Laitaoja, M., et al. (2013). Kinetic studies with alkaline phosphatase in the presence and absence of inhibitors and divalent cations. FEBS Open Bio, 3, 417–425. [Link]

-

LibreTexts. 9.7: Hydrolysis of Organic Phosphates. Chemistry LibreTexts.[Link]

-

Li, Q., et al. (2007). Metabolic engineering of Pseudomonas putida for the utilization of parathion as a carbon and energy source. Metabolic Engineering, 9(4), 369–376. [Link]

Sources

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkyl phosphate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. neptjournal.com [neptjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. | Semantic Scholar [semanticscholar.org]

- 20. Non-Radioactive Phosphatase Assay Systems [worldwide.promega.com]

- 21. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tjas.org [tjas.org]

- 23. [PDF] Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. | Semantic Scholar [semanticscholar.org]

Propyl dihydrogen phosphate CAS number 1623-06-9

An In-depth Technical Guide to Propyl Dihydrogen Phosphate (CAS 1623-06-9)

Authored by a Senior Application Scientist

Foreword: Unveiling the Versatility of a Key Phosphate Ester

Propyl dihydrogen phosphate, a seemingly simple monoalkyl phosphate ester, represents a cornerstone reagent in a multitude of advanced chemical and pharmaceutical applications. Its unique structural attributes, combining a hydrophobic propyl chain with a hydrophilic and acidic dihydrogen phosphate head, bestow upon it a versatile reactivity profile. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties, synthesis, applications, and analytical characterization. We will delve into the causality behind its utility, from enhancing drug delivery to facilitating complex chemical separations and catalytic processes.

Core Physicochemical & Structural Properties

Propyl dihydrogen phosphate is identified by the CAS number 1623-06-9.[1][2][3][4] A thorough understanding of its fundamental properties is critical for its effective application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉O₄P | [1][2][5][6] |

| Molecular Weight | 140.07 g/mol | [2][5][6] |

| Boiling Point | 260.9°C at 760 mmHg | [1] |

| Density | 1.352 g/cm³ | [1] |

| Flash Point | 111.6°C | [1] |

| IUPAC Name | propyl dihydrogen phosphate | [1][7] |

| InChI Key | MHZDONKZSXBOGL-UHFFFAOYSA-N | [1][5][6][7] |

| Canonical SMILES | CCCOP(=O)(O)O | [1][5][6] |

The molecule's structure is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a propyloxy group (-OCH₂CH₂CH₃) and two hydroxyl groups (-OH). The presence of these hydroxyl groups on the phosphate moiety makes the compound acidic and capable of acting as a proton donor.[7]

Synthesis and Purification Strategies

The synthesis of alkyl dihydrogen phosphates like the propyl variant can be challenging due to the potential for the formation of di- and tri-ester byproducts. A valuable method to circumvent this involves the use of phosphate triesters with two easily cleavable protecting groups. This strategy ensures that after the introduction of the propyl group, the protecting groups can be selectively removed to yield the desired monoester with high purity.[7]

Another innovative approach involves H-phosphonate chemistry, where H-phosphonate intermediates are oxidized to form the phosphate ester. While more complex, this method has been successfully applied in contexts like oligonucleotide synthesis on polymer supports.[7] A patent for a related compound, 1-propylphosphoric cyclic anhydride, describes a synthesis starting from 1-propyl diethyl phosphate, which is chlorinated and then cyclized, indicating the versatility of propyl phosphate derivatives as starting materials.[8]

Purification typically involves chromatographic techniques, leveraging the polarity of the phosphate group to separate the desired product from unreacted starting materials and non-polar byproducts.

Key Applications in Scientific Research

The utility of propyl dihydrogen phosphate spans several key areas in drug development, analytical chemistry, and materials science.

Prodrug Synthesis: Enhancing Antiviral Efficacy

A significant application of propyl dihydrogen phosphate and its derivatives is in the synthesis of alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, such as Cidofovir and Adefovir.[7]

The Rationale: Many antiviral drugs are nucleoside analogues that must be phosphorylated within the cell to become active. This initial phosphorylation step is often slow and rate-limiting. By masking the phosphonate with groups like alkoxyalkyl esters derived from propyl dihydrogen phosphate, the drug's lipophilicity is increased. This enhancement allows the prodrug to more easily cross the cell membrane. Once inside the cell, cellular enzymes cleave the ester linkage, releasing the active, phosphorylated form of the drug. This strategy effectively bypasses the problematic first phosphorylation step, leading to higher intracellular concentrations of the active metabolite and improved antiviral efficacy.[7]

Caption: Prodrug activation pathway facilitated by a propyl phosphate moiety.

Analytical Chemistry: A Tool for Separation Science

The dihydrogen phosphate ion (H₂PO₄⁻) is a well-established component in analytical chemistry, particularly in liquid chromatography.[7]

-

pH Buffering: In ion-pair liquid chromatography, propyl dihydrogen phosphate can serve as a component of the mobile phase to maintain a stable pH. This is crucial for the consistent retention and separation of ionizable analytes, such as hydrophobic ammonium compounds.[7][9] The pKa of the second dissociation of phosphoric acid is approximately 7.2, making the dihydrogen phosphate/monohydrogen phosphate system an excellent buffer for maintaining a near-neutral pH.[9]

-

LC-MS Compatibility: The volatility of the phosphate buffer system makes it suitable for use with mass spectrometry (LC-MS) detectors, a critical consideration in modern analytical workflows.[7]

Catalysis and Materials Science

The acidic nature of the dihydrogen phosphate group allows it to function as a Brønsted acid catalyst. While not typically used as a standalone catalyst in general organic synthesis, this functionality is a key component in more complex catalytic systems.[7]

-

Inorganic-Organic Hybrid Catalysts: Propyl dihydrogen phosphate functionalities can be incorporated into inorganic-organic hybrid materials.[7] For instance, it can be grafted onto a nano-silica support to create a heterogeneous catalyst with accessible acidic sites.[7] These materials combine the high stability of the inorganic support with the catalytic activity of the phosphate group, facilitating various organic transformations.[7]

-

Other Uses: It has also been cited for use as a catalyst in urea resin formation and as a polymerizing agent for oils and resins.[5]

Analytical Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and structure of propyl dihydrogen phosphate and materials derived from it.[10][11]

| Technique | Information Provided |

| ¹H-NMR | Confirms the presence and connectivity of the propyl group's protons (CH₃, CH₂, CH₂O).[12] |

| ³¹P-NMR | Provides a characteristic signal for the phosphorus atom, confirming the phosphate environment and is highly effective for purity assessment via qNMR.[12] |

| FT-IR Spectroscopy | Shows characteristic absorption bands for P=O, P-O, O-H, and C-H bonds, confirming the key functional groups.[13][14] |

| Mass Spectrometry | Determines the molecular weight of the compound, confirming the molecular formula.[12] |

| X-ray Diffraction (XRD) | Used to analyze the crystalline structure of hybrid catalysts or salts containing the propyl dihydrogen phosphate moiety.[7] |

| SEM/EDX | Used to study the morphology and elemental composition of hybrid materials incorporating the compound.[7] |

Example Experimental Protocol: Buffer Preparation for HPLC

This protocol outlines the preparation of a buffered mobile phase using propyl dihydrogen phosphate for reverse-phase HPLC analysis of basic analytes.

Objective: To prepare 1 L of a 20 mM phosphate buffer at pH 7.0.

Materials:

-

Propyl dihydrogen phosphate (CAS 1623-06-9)

-

A suitable base (e.g., Sodium Hydroxide, Dipotassium Hydrogen Phosphate)

-

HPLC-grade water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Step-by-Step Methodology:

-

Calculate Mass: Determine the mass of propyl dihydrogen phosphate needed for a 20 mM solution (140.07 g/mol * 0.020 mol/L * 1 L = 2.80 g).

-

Dissolution: Weigh out 2.80 g of propyl dihydrogen phosphate and add it to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water.

-

Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.

-

pH Adjustment: Place the pH electrode in the solution. Slowly add the chosen base dropwise while stirring, continuously monitoring the pH. Continue until the pH of the solution stabilizes at 7.0. The dihydrogen phosphate (H₂PO₄⁻) will be partially converted to monohydrogen phosphate (HPO₄²⁻).

-

Final Volume: Once the target pH is reached and stable, remove the pH electrode and rinse it with deionized water. Add HPLC-grade water to the flask until the solution reaches the 1 L mark.

-

Filtration and Degassing: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates. Degas the solution using sonication or vacuum filtration before use in the HPLC system to prevent bubble formation.

Caption: Workflow for preparing an HPLC mobile phase buffer.

Reactivity, Stability, and Safe Handling

Chemical Reactivity

The primary reactive site is the acidic dihydrogen phosphate group. It can act as a Brønsted acid, donating a proton in chemical reactions.[7] It is stable under standard ambient conditions and room temperature.[15] However, violent reactions are possible with strong acids.[15]

Toxicological Information and Safety

The toxicological properties of propyl dihydrogen phosphate have not been thoroughly investigated. However, data for analogous substances like sodium dihydrogen phosphate suggest low acute toxicity.[15] It is not classified as a hazardous substance or mixture.[15]

Safe Handling Practices:

-

Handle in accordance with good industrial hygiene and safety practices.[16]

-

Use in a well-ventilated area and avoid breathing dust or vapors.[16]

-

Wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[16]

-

In case of skin contact, wash off with soap and plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[16]

-

Store in a dry, well-ventilated place with the container tightly closed.

Conclusion

Propyl dihydrogen phosphate (CAS 1623-06-9) is a versatile and valuable reagent for professionals in drug discovery and chemical analysis. Its utility as a precursor for lipophilic prodrugs demonstrates a sophisticated approach to overcoming biological barriers, directly enhancing therapeutic efficacy. In the analytical realm, its properties as a buffering agent are fundamental to achieving reproducible and accurate separations in liquid chromatography. As research into hybrid materials and novel catalytic systems continues to grow, the incorporation of the propyl phosphate moiety offers a promising avenue for developing new functional materials. A firm grasp of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in both routine applications and innovative research endeavors.

References

-

1623-06-9 | Propyl dihydrogen phosphate - Capot Chemical. (n.d.). Retrieved January 14, 2026, from [Link]

-

propyl dihydrogen phosphate - Stenutz. (n.d.). Retrieved January 14, 2026, from [Link]

-

propyl dihydrogen phosphate - ChemBK. (2024-04-10). Retrieved January 14, 2026, from [Link]

-

1623-06-9 | Phosphate de propyle dihydrogéné - Capot Chemical. (n.d.). Retrieved January 14, 2026, from [Link]

-

PROPYL DIHYDROGEN PHOSPHATE - precisionFDA. (n.d.). Retrieved January 14, 2026, from [Link]

-

Yang, H., et al. (2024). Introducing Phosphate Ester into DAPhen by Propyl Enhanced the Selectivity for UO22+ over Th4. Inorganic Chemistry, 63(43), 20762–20773. [Link]

-

Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2025-08-06). Retrieved January 14, 2026, from [Link]

-

Dihydrogenphosphate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

- Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents. (2020-09-08).

-

FT-IR spectrum of [H2-TMDP][HPO4] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets - Fritz Haber Institute. (2024-05-21). Retrieved January 14, 2026, from [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (2020-08-25). Retrieved January 14, 2026, from [Link]

-

3-((2-CHLOROETHYL)AMINO)PROPYL DIHYDROGEN PHOSPHATE - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Showing Compound Dihydrogen phosphate (FDB022848) - FooDB. (2011-09-21). Retrieved January 14, 2026, from [Link]

-

HKG CLD Potassium Dihydrogen Phosphate and Dipotassium Hydrogen Phosphate Concentrated Injection. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dihydrogen phosphate Definition - General Chemistry II Key Term - Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical Tools for Process and Product Characterization - BioPharm International. (n.d.). Retrieved January 14, 2026, from [Link]

-

Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1623-06-9 | Propyl dihydrogen phosphate - Capot Chemical [capotchem.com]

- 3. chembk.com [chembk.com]

- 4. 1623-06-9 | Phosphate de propyle dihydrogéné | Propyl dihydrogen phosphate - Capot Chimique [capotchem.com]

- 5. propyl dihydrogen phosphate [stenutz.eu]

- 6. GSRS [precision.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.bldpharm.com [file.bldpharm.com]

Physical and chemical characteristics of propyl dihydrogen phosphate

An In-Depth Technical Guide to Propyl Dihydrogen Phosphate: Properties, Synthesis, and Applications

Introduction

Propyl dihydrogen phosphate is a monoalkyl phosphate ester, a class of organophosphorus compounds that plays a central role in numerous biological and synthetic pathways.[1][2] While seemingly a simple molecule, its unique combination of a nonpolar propyl group and a highly polar, ionizable phosphate head confers upon it a set of properties that are leveraged in diverse fields, from industrial processes to advanced pharmaceutical design.[1][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind its behavior, the rationale for its synthetic routes, and the mechanisms that underpin its applications. We will explore its fundamental physicochemical characteristics, established synthetic methodologies, key applications—particularly its pivotal role in prodrug strategies—and the analytical techniques required for its characterization.

Part 1: Core Physicochemical Identity

The foundational properties of propyl dihydrogen phosphate dictate its behavior in both chemical and biological systems. Its identity is established by a unique set of identifiers and physical constants.

Table 1: Chemical Identifiers for Propyl Dihydrogen Phosphate

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | propyl dihydrogen phosphate | [1] |

| Synonyms | Propyl phosphate, Monopropyl phosphate, n-propylphosphoric acid | [3][4] |

| CAS Number | 1623-06-9 | [4][5] |

| Molecular Formula | C₃H₉O₄P | [4][5][6][7] |

| Molecular Weight | 140.07 g/mol | [5][6] |

| Canonical SMILES | CCCOP(=O)(O)O | [3][4][7] |

| InChI Key | MHZDONKZSXBOGL-UHFFFAOYSA-N |[1][3][4][7] |

Table 2: Physical Properties of Propyl Dihydrogen Phosphate

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid | (Inferred from typical monoalkyl phosphates) |

| Density | 1.352 g/cm³ / 1.240 g/mL | [3][4] |

| Boiling Point | 260.9 °C at 760 mmHg | [4] |

| Flash Point | 111.6 °C | [4] |

| Molar Volume | 113.0 mL/mol |[3] |

The structure, defined by the CCOP(=O)(O)O SMILES string, consists of a three-carbon alkyl chain (propyl) linked via an ester bond to a phosphoric acid molecule.[3][4][7] This amphipathic nature is central to its utility.

Part 2: Chemical Characteristics and Reactivity

Propyl dihydrogen phosphate's reactivity is dominated by the phosphate group. As a phosphate monoester, it is an acidic compound, capable of donating one or two protons, making it an effective buffering agent in aqueous solutions.[1][8] This behavior is crucial for its application in analytical chemistry, particularly in maintaining a stable pH for chromatographic separations.[1]

The molecule is generally stable under standard ambient conditions.[9] However, its ester linkage and acidic protons make it reactive with certain chemical classes.

-

Incompatibilities : It is incompatible with strong acids and strong bases, which can catalyze the hydrolysis of the ester bond.[9]

-

Stability : The product is chemically stable under standard room temperature conditions. Hazardous polymerization is not known to occur.[9]

Caption: Acid-base equilibrium of propyl dihydrogen phosphate in solution.

Part 3: Synthesis and Manufacturing

The synthesis of monoalkyl phosphates like propyl dihydrogen phosphate requires careful control to prevent the formation of di- and tri-substituted phosphate byproducts.[2] While multiple methods exist, a common strategy involves the activation of phosphoric acid followed by reaction with the desired alcohol (n-propanol).

One established method utilizes trichloroacetonitrile to activate tetrabutylammonium dihydrogen phosphate, which then reacts with the alcohol.[2]

Representative Synthesis Protocol: Trichloroacetonitrile Activation

This protocol is a representative example for the synthesis of alkyl dihydrogen phosphates and is based on established methodologies.[2]

Step 1: Formation of the Activated Phosphate Intermediate

-

In a dry, inert atmosphere (e.g., argon or nitrogen), suspend tetrabutylammonium dihydrogen phosphate (1.3 equivalents) in anhydrous acetonitrile.

-

Add trichloroacetonitrile (1.3 equivalents) to the suspension.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the activated intermediate occurs during this step.

Step 2: Phosphorylation of n-Propanol

-

Add n-propanol (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 3: Quenching and Workup

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

The crude product can then be purified.

Step 4: Purification

-

Purification is typically achieved using column chromatography on silica gel.[2] An ammonia-based mobile phase or a gradient of methanol in dichloromethane is often effective for separating the desired monoalkyl phosphate from unreacted starting materials and byproducts.

Caption: General workflow for the synthesis of propyl dihydrogen phosphate.

Part 4: Applications in Research and Development

The applications of propyl dihydrogen phosphate are diverse, ranging from industrial catalysis to cutting-edge drug design.[3][10]

A. Drug Development: The Phosphate Prodrug Strategy

A primary application in the pharmaceutical sector is its use as a precursor for prodrugs.[1] Many potent antiviral drugs, such as the nucleoside phosphonates Cidofovir and Adefovir, require intracellular phosphorylation to become active. This first phosphorylation step is often slow and rate-limiting.

By masking the active drug with a lipophilic, enzyme-labile group (an alkoxyalkyl group derived from propyl dihydrogen phosphate), the resulting prodrug can more easily cross the cell membrane.[1] Once inside the cell, cellular enzymes cleave the prodrug, releasing the monophosphorylated drug and bypassing the inefficient initial phosphorylation step. This leads to a higher intracellular concentration of the active metabolite and enhanced therapeutic efficacy.[1]

Caption: Mechanism of action for a phosphate prodrug.

B. Analytical Chemistry: HPLC Mobile Phase Buffer

The dihydrogen phosphate ion (H₂PO₄⁻) is an excellent pH-buffering component for reverse-phase high-performance liquid chromatography (RP-HPLC).[1][11] Its use is particularly valuable for the separation of hydrophobic ammonium compounds.[1] Preparing a potassium or sodium phosphate buffer at a specific pH (e.g., pH 3.0) helps maintain a consistent ionization state for analytes, leading to sharp, reproducible peaks.

This protocol is adapted from standard methods for preparing HPLC mobile phases.[11]

-

Reagents : Potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid, HPLC-grade water, HPLC-grade acetonitrile.

-

Preparation of Buffer : Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to create a 20mM solution.[11]

-

pH Adjustment : While stirring, slowly add phosphoric acid dropwise to the solution until the pH meter reads 3.0 ± 0.05.[11]

-

Filtration : Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[11]

-

Mobile Phase Preparation : Mix the filtered phosphate buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v buffer:acetonitrile).[11]

-

Degassing : Degas the final mobile phase using sonication or helium sparging to prevent air bubbles from interfering with the HPLC system.[11]

C. Industrial Applications

Propyl dihydrogen phosphate also serves in various industrial roles, including:

-

As a catalyst in the formation of urea resins.[3]

-

A polymerizing agent for oils and resins.[3]

-

In textile and paper processing.[3]

Part 5: Safety, Handling, and Storage

According to available safety data sheets, propyl dihydrogen phosphate is not classified as a hazardous substance or mixture under standard regulations.[9] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [9][12] |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are accessible. | [9][12] |

| Handling | Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Wash hands thoroughly after handling. | [9][12] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | [12] |

| First Aid (Skin) | Wash off with soap and plenty of water. | [12] |

| First Aid (Inhalation) | Move person into fresh air. | [12] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. |[12] |

It is crucial to note that while the final product may have a low hazard profile, the reagents used in its synthesis, such as chlorophosphates or other activating agents, can be highly toxic, corrosive, and moisture-sensitive.[2] All synthetic procedures must be conducted with appropriate precautions in a fume hood.

Conclusion

Propyl dihydrogen phosphate is a molecule of significant utility, bridging the gap between basic industrial chemistry and sophisticated pharmaceutical science. Its value lies not in complexity, but in the versatile and predictable behavior of its constituent propyl and phosphate moieties. For the drug development scientist, it represents a key tool in the design of more effective prodrugs. For the analytical chemist, it is a reliable component for robust chromatographic methods. A thorough understanding of its physical properties, chemical reactivity, and synthesis provides the foundation for leveraging this versatile compound to its full potential in research and development.

References

-

ChemBK. (2024). propyl dihydrogen phosphate. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Stenutz. (n.d.). propyl dihydrogen phosphate. Retrieved from [Link]

-

precisionFDA. (n.d.). PROPYL DIHYDROGEN PHOSPHATE. Retrieved from [Link]

-

Capot Chemical. (n.d.). 1623-06-9 | Propyl dihydrogen phosphate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. Retrieved from [Link]

-

Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Dihydrogen phosphate (FDB022848). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dihydrogenphosphate – Knowledge and References. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. propyl dihydrogen phosphate [stenutz.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1623-06-9 | Propyl dihydrogen phosphate - Capot Chemical [capotchem.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [precision.fda.gov]

- 8. Showing Compound Dihydrogen phosphate (FDB022848) - FooDB [foodb.ca]

- 9. fishersci.com [fishersci.com]

- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. file.bldpharm.com [file.bldpharm.com]

A Technical Guide to the Stability and Storage of Propyl Dihydrogen Phosphate

Executive Summary: The Imperative of Stability

Propyl dihydrogen phosphate (PDP), a monoalkyl phosphate ester, is a critical building block and reagent in modern pharmaceutical and chemical research. Its applications range from the synthesis of innovative alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, designed to enhance cellular uptake and therapeutic efficacy, to its use as a pH-buffering component in advanced analytical techniques like ion-pair liquid chromatography.[1] The integrity of this molecule is paramount; its degradation can compromise experimental outcomes, invalidate analytical results, and impede drug development timelines. This guide provides an in-depth analysis of the chemical stability, degradation pathways, and optimal storage conditions for propyl dihydrogen phosphate, grounded in established chemical principles and field-proven methodologies.

Core Chemical Properties and Identification

Understanding the fundamental properties of propyl dihydrogen phosphate is the first step in ensuring its stability.

-

Systematic Name: Propyl dihydrogen phosphate[2]

-

Synonyms: Phosphoric acid, monopropyl ester[2]

-

Molecular Weight: 140.07 g/mol [3]

Principal Degradation Pathways: Mechanisms and Mitigation

The stability of propyl dihydrogen phosphate is primarily threatened by two chemical processes: hydrolysis and thermal decomposition. A mechanistic understanding of these pathways is crucial for developing effective handling and storage protocols.

Hydrolytic Degradation: The P-O Bond Under Attack

Hydrolysis is the most common degradation pathway for phosphate esters in the presence of water. The central mechanism involves a nucleophilic attack on the electron-deficient phosphorus atom, leading to the cleavage of the P-O ester bond.[5]

Mechanism: The reaction proceeds via the addition of a water molecule to the phosphate group, forming a transient pentavalent intermediate. This intermediate then collapses, breaking the ester bond and resulting in the formation of n-propanol and orthophosphoric acid. The rate of this reaction is significantly influenced by pH.[5][6]

Causality and Mitigation: The vulnerability to hydrolysis dictates the most critical storage requirement: strict moisture exclusion . The presence of water, even atmospheric humidity, can initiate this degradation cascade. Therefore, handling the compound in a dry environment and storing it in hermetically sealed containers is not merely a suggestion but a necessity to preserve its chemical identity.

Thermal Degradation: Instability at Elevated Temperatures

Alkyl phosphates, including propyl dihydrogen phosphate, are known to undergo degradation at elevated temperatures, often more readily than other organophosphorus counterparts like phosphonates or phosphinates.[7][8][9]

Mechanism: The primary thermal degradation route for alkyl phosphates is the elimination of a phosphorus acid, which for PDP would be orthophosphoric acid, and the corresponding alkene, propene.[7][8] This process can occur at relatively low temperatures compared to more stable organophosphorus compounds.[9] In the event of a fire, further decomposition can liberate hazardous vapors, including toxic oxides of phosphorus.[10]

Causality and Mitigation: The propensity for thermal decomposition underscores the need for controlled temperature storage. Avoiding exposure to high heat sources during storage and handling prevents the initiation of these elimination reactions. While chemically stable at standard room temperature, long-term storage in a cool environment provides an additional margin of safety against gradual degradation.

Recommended Storage and Handling Protocols

Synthesizing the mechanistic insights from the degradation pathways leads to a clear, actionable set of protocols for storage and handling. These recommendations are designed to create a self-validating system where the integrity of the compound is actively preserved.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | Store in a cool, well-ventilated place.[11][12] Recommended: 2°C to 25°C. | Lower temperatures reduce the kinetic energy of molecules, slowing the rate of all potential degradation reactions, including slow hydrolysis and thermal elimination. While stable at ambient temperature, cool conditions provide maximum long-term stability. |

| Atmosphere | Keep container tightly closed in a dry place.[11] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen) for high-purity or long-term archival samples. | This is the most critical parameter. A hermetic seal prevents moisture ingress, directly inhibiting the primary hydrolytic degradation pathway.[10][11] An inert atmosphere displaces oxygen and residual moisture, offering the highest level of protection. |

| Container | Use original, manufacturer-supplied containers. If repackaging, use clean, dry, non-reactive containers such as amber glass or fluorinated polyethylene. | Prevents cross-contamination. Opaque or amber containers also protect against potential photolytic degradation, although this is a lesser concern for simple alkyl phosphates compared to more complex molecules. |

| Incompatibilities | Avoid storage near strong acids, strong bases, and strong oxidizing agents.[10][11][12][13] | These substances can act as potent catalysts for both hydrolysis and other decomposition reactions, severely compromising the stability of the phosphate ester. |

Stability Verification: A Framework for Analysis

Trust in a chemical reagent is built upon verification. The development and validation of analytical methods are imperative for confirming the purity of propyl dihydrogen phosphate before use and for conducting formal stability studies.[14]

Key Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability assessment. An appropriate reversed-phase method can effectively separate the parent propyl dihydrogen phosphate from its key degradants (orthophosphoric acid) and process impurities. UV detection is commonly employed for phosphate-containing compounds.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for unambiguous structural confirmation of the starting material and for identifying unknown degradation products.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides both separation and mass identification, enabling the detection and characterization of trace-level impurities and degradants with high sensitivity and specificity.[1]

-

Acid-Base Titration: A classical and effective method for determining the overall purity (assay) of the dihydrogen phosphate acidic functional group, providing a quantitative measure of the bulk material's integrity.[15]

Protocol: Stability-Indicating HPLC Method

This protocol describes a self-validating system for assessing the purity of propyl dihydrogen phosphate and detecting potential degradation.

Objective: To quantify propyl dihydrogen phosphate and separate it from its primary hydrolytic degradant, phosphoric acid.

Methodology:

-

Column: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution using a buffered aqueous-organic mixture.

-

A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

-

B: Methanol or Acetonitrile.

-

Example Ratio: 95:5 (v/v) A:B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.

-

System Suitability Testing (SST): Before sample analysis, perform replicate injections of a standard solution to validate system performance.

-

Tailing Factor: Must be between 0.8 and 1.5.

-

Theoretical Plates: Must be >2000.

-

Relative Standard Deviation (RSD) of Peak Area: Must be <2.0% for ≥5 replicate injections.

-

-

Analysis: Inject the sample and integrate the peak area for propyl dihydrogen phosphate. The presence of an early-eluting peak corresponding to phosphoric acid would indicate hydrolysis.

Conclusion

The chemical stability of propyl dihydrogen phosphate is not an abstract concept but a tangible asset that directly impacts research quality and developmental success. Its primary vulnerabilities—hydrolysis and thermal decomposition—are well-understood and can be effectively mitigated through disciplined adherence to proper storage and handling protocols. By implementing the recommendations outlined in this guide—principally, storage in a cool, dry environment in tightly sealed containers away from chemical incompatibilities—researchers can ensure the integrity of this vital compound, thereby safeguarding the accuracy and validity of their scientific work.

References

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022).

- Evaporation and Thermal Decomposition of Organophosphorus Pesticides During Cooking of Rice. J-Stage.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.

- Safety D

- Organophosphorus Insecticide Production, Thermal Decomposition of Some Phosphorothioate Insecticides.

- Preparation of monoalkyl phosphates.

- Synthesis of mono-alkyl acid phosphates with high mono-content.

- Process for preparing mono-alkyl acid phosphates having high mono-content and light color.

- Safety Data Sheet. (2006). Avocado Research Chemicals Ltd.

- Safety D

- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid

- Safety D

- propyl dihydrogen phosph

- PROPYL DIHYDROGEN PHOSHP

- The Hydrolysis of Phosphinates and Phosphon

- Safety D

- Propyl Dihydrogen Phosph

- GHS 11 (Rev.11) SDS. XiXisys.

- Degradation of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) by ultraviolet activated hydrogen peroxide: Mechanisms, pathways and toxicity assessments. (2024).

- CAS 1623-06-9 Propyl dihydrogen phosph

- 1,3-hydroxy-2-propyl dihydrogen phosph

- Degradation of 10-methacryloyloxydecyl dihydrogen phosph

- Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. (2025).

- Sodium dihydrogen phosphate dihydr

- Safety D

- Degradation of 10-Methacryloyloxydecyl Dihydrogen Phosph

- Safety Data Sheet: di-Sodium hydrogen phosphate dihydr

- AMMONIUM DIHYDROGEN PHOSPH

- High-temperature behaviour of ammonium dihydrogen phosphate.

- 4500-P PHOSPHORUS. Edge Analytical.